molecular formula C10H20N4O2 B12544672 N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine CAS No. 652538-56-2

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12544672
CAS No.: 652538-56-2
M. Wt: 228.29 g/mol
InChI Key: JZKAJMJHQUNETP-SECBINFHSA-N
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Description

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is a chemical compound with a complex structure that includes a triazole ring and a dimethoxy-substituted pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the dimethoxy-substituted pentane chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and dimethoxy-substituted compounds. Examples include:

  • N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
  • N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide

Uniqueness

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of a triazole ring and a dimethoxy-substituted pentane chain

Properties

CAS No.

652538-56-2

Molecular Formula

C10H20N4O2

Molecular Weight

228.29 g/mol

IUPAC Name

N-[(2R)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3/t9-/m1/s1

InChI Key

JZKAJMJHQUNETP-SECBINFHSA-N

Isomeric SMILES

CC(C)C[C@H](C(OC)OC)NN1C=NN=C1

Canonical SMILES

CC(C)CC(C(OC)OC)NN1C=NN=C1

Origin of Product

United States

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